molecular formula C24H24N2O6S2 B12021910 2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-19-8

2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12021910
CAS No.: 618072-19-8
M. Wt: 500.6 g/mol
InChI Key: LXJVGHFNFLNFGP-AQTBWJFISA-N
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Description

Its core structure features a fused thiazole-pyrimidine system with critical substituents:

  • 2-Methoxyethyl ester at position 6, enhancing solubility and metabolic stability compared to simpler esters like ethyl or methyl .
  • 2,3-Dimethoxybenzylidene group at position 2, contributing to electronic conjugation and steric effects .
  • Methyl at position 7, a common substituent in analogues to fine-tune lipophilicity .

Synthetic routes typically involve condensation of thiouracil derivatives with substituted aldehydes and subsequent esterification, achieving moderate yields (~60–70%) under reflux conditions .

Properties

CAS No.

618072-19-8

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-14-19(23(28)32-11-10-29-2)20(17-9-6-12-33-17)26-22(27)18(34-24(26)25-14)13-15-7-5-8-16(30-3)21(15)31-4/h5-9,12-13,20H,10-11H2,1-4H3/b18-13-

InChI Key

LXJVGHFNFLNFGP-AQTBWJFISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethoxybenzaldehyde with a thiazolopyrimidine derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 2-methoxyethyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides (e.g., HCl, HBr) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzylidene moiety can yield the corresponding benzyl derivative.

Scientific Research Applications

2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key structural variations among similar compounds and their implications are summarized below:

Table 1: Substituent Variations and Properties

Compound Name Substituents (Position) Key Properties/Findings Reference
Target Compound 2,3-Dimethoxybenzylidene (2), Thiophen-2-yl (5) Enhanced solubility (2-methoxyethyl ester); potential for π-π stacking (thiophene)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (5) Halogenated aryl group improves crystallinity via halogen bonding; m.p. 180–182°C
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene (2), Phenyl (5) Fluorine increases electronegativity, altering NMR shifts (δ 8.01 for =CH)
2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene (2), Furan (7) Electron-withdrawing cyano group reduces yield (68%); IR ν(CN) at 2,209 cm⁻¹
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Acetoxybenzylidene (2) Acetoxy group induces planar distortion (dihedral angle 7.97° with benzene ring)

Electronic and Steric Effects

  • Halogens: Bromine or fluorine at benzylidene positions improves intermolecular interactions (e.g., C–Br···π in ) but may reduce solubility .
  • Heterocyclic Moieties :

    • Thiophen-2-yl (target) vs. Phenyl : Thiophene’s sulfur atom offers distinct electronic profiles and may improve affinity for sulfur-binding enzymes .
    • Furan (): Oxygen in furan increases polarity, affecting solubility and metabolic pathways .

Spectroscopic Characterization

  • NMR :
    • The benzylidene proton (=CH) resonates at δ 7.94–8.01 in analogues , with shifts dependent on substituent electronegativity.
    • Thiophen-2-yl protons in the target compound may show distinct splitting patterns compared to phenyl or furan .
  • IR : Stretching frequencies for carbonyl (C=O, ~1,719 cm⁻¹) and nitrile (C≡N, ~2,219 cm⁻¹) are consistent across derivatives .

Biological Activity

The compound 2-Methoxyethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, characterized by a complex structure that includes a thiazole ring fused with a pyrimidine structure and various substituents such as methoxy and thiophenyl groups. This unique configuration suggests potential biological activities that have garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 2-methoxyethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS Number 618072-19-8
Molecular Formula C24H24N2O6S2
Molecular Weight 500.6 g/mol

Biological Activity Overview

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit diverse biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit the clonogenicity of HCT116 human colon cancer cells. In vitro studies revealed a dose-dependent reduction in cell viability with a GI50 value of approximately 17.2 μM, indicating potential as an anticancer agent targeting the IKKα/β signaling pathway .
  • Anti-inflammatory Properties : The compound modulates inflammatory responses by inhibiting the phosphorylation of IKKα/β and downstream targets such as IκB and p65/RelA in TNFα-stimulated cells. This suggests its utility in conditions characterized by excessive inflammation .
  • Antibacterial Activity : Preliminary studies have indicated antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, highlighting its potential application in treating bacterial infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in critical signaling pathways:

  • IKK Pathway Inhibition : The compound's interaction with the IKK complex results in the inhibition of NF-κB signaling, which is crucial for cell survival and proliferation in cancer cells. This mechanism underlies its anticancer properties .

Study on Anticancer Properties

A significant study evaluated the effect of the compound on HCT116 colon cancer cells. The results demonstrated that treatment with varying concentrations led to a significant decrease in cell proliferation over a seven-day period. The clonogenic assay confirmed these findings, establishing a clear link between compound exposure and reduced cancer cell viability.

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory capabilities of the compound. In this study, human colon cancer cells were pre-treated with the compound before exposure to TNFα. The results indicated that the compound effectively inhibited IKKα/β phosphorylation, thereby reducing NF-κB activation and associated inflammatory responses.

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